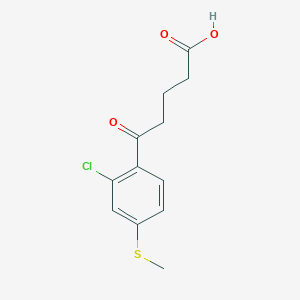
1-(3-Chloro-benzyl)-pyrrolidin-3-ol
Overview
Description
“1-(3-Chlorobenzyl)piperazine” is a laboratory chemical . It is used in various chemical reactions and is not recommended for food, drug, pesticide or biocidal product use .
Molecular Structure Analysis
The molecular formula for “1-(3-Chlorobenzyl)piperazine” is C11H15ClN2 . It has a molar mass of 210.703 Da .Chemical Reactions Analysis
While specific chemical reactions involving “1-(3-Chloro-benzyl)-pyrrolidin-3-ol” are not available, similar compounds undergo various chemical reactions .Physical And Chemical Properties Analysis
“1-(3-Chlorobenzyl)piperazine” has a density of 1.1±0.1 g/cm3, a boiling point of 303.7±27.0 °C at 760 mmHg, and a flash point of 137.5±23.7 °C . It also has a molar refractivity of 59.4±0.3 cm3 .Scientific Research Applications
Coordination Chemistry
The compound’s nitrogen atoms can coordinate with metal ions, making it relevant in coordination chemistry. Researchers explore its behavior as a ligand in metal complexes. These complexes may find applications in catalysis, sensors, or materials.
For additional details, you can find the compound’s structure and properties here. Additionally, related compounds like 1-(3-chlorobenzyl)-4-(2-fluorophenyl)piperazine may also be of interest. Researchers often explore similar derivatives to expand their understanding and applications.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of “1-(3-Chloro-benzyl)-pyrrolidin-3-ol” is the benzylic position of the compound . The benzylic position is the carbon atom next to the benzene ring, which is known to be reactive due to the resonance stabilization .
Mode of Action
The compound likely interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) replaces a group of atoms in another molecule . The compound can undergo either SN1 or SN2 reactions, depending on the nature of the benzylic halides .
Biochemical Pathways
The compound likely affects the pathways involving electrophilic aromatic substitution . This is a common reaction in organic chemistry where an atom attached to an aromatic system (such as a benzene ring) is replaced by an electrophile .
Result of Action
The result of the compound’s action would depend on the specific biochemical pathways it affects. For instance, if it influences pathways involving electrophilic aromatic substitution, it could lead to the formation of new compounds .
Action Environment
The action, efficacy, and stability of “1-(3-Chloro-benzyl)-pyrrolidin-3-ol” could be influenced by various environmental factors. For example, the rate of its reactions might be affected by the presence of other molecules, pH, temperature, and other conditions .
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-2-9(6-10)7-13-5-4-11(14)8-13/h1-3,6,11,14H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZVNOAPUMMXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-benzyl)-pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-[2-Chloro-4-(methylthio)phenyl]-6-oxohexanoic acid](/img/structure/B3023939.png)
![7-[2-Chloro-4-(methylthio)phenyl]-7-oxoheptanoic acid](/img/structure/B3023940.png)


